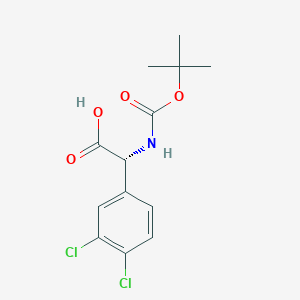

(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral, Boc-protected amino acid derivative featuring a 3,4-dichlorophenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 3,4-dichlorophenyl group contributes to lipophilicity and steric bulk, which may influence binding affinity in biological systems. The acetic acid backbone allows for ionization under physiological conditions, impacting solubility and interaction with polar targets. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for chiral molecules targeting enzymes or receptors sensitive to halogenated aromatic motifs.

Properties

Molecular Formula |

C13H15Cl2NO4 |

|---|---|

Molecular Weight |

320.16 g/mol |

IUPAC Name |

(2R)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

InChI Key |

UMIXQOHZODWWEI-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Guanidine Hydrochloride-Catalyzed N-Terminal Boc Protection

A scalable method involves reacting 2-amino-2-(3,4-dichlorophenyl)acetic acid with di-tert-butyl dicarbonate (Boc anhydride) in ethanol using guanidine hydrochloride as a catalyst. The reaction proceeds at 35–40°C for 6.5 hours, yielding the Boc-protected derivative in 93% efficiency. This approach leverages guanidine’s dual role as a base and nucleophilic catalyst, facilitating rapid acylation without racemization.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Guanidine hydrochloride |

| Temperature | 35–40°C |

| Reaction Time | 6.5 hours |

| Yield | 93% |

This method is favored for its simplicity and high yield, though it produces a racemic mixture requiring subsequent enantiomeric resolution.

Asymmetric Synthesis via Chiral Morpholinone Intermediates

Enantioselective synthesis of the (R)-enantiomer has been achieved using 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a chiral auxiliary. The protocol involves:

- Asymmetric aminohydroxylation of a styrene derivative to install the α-amino stereocenter.

- Ring-opening of the morpholinone intermediate under basic conditions.

- Hydrogenation to reduce aromatic rings and yield the Boc-protected amino acid.

This method provides enantiomeric excess (ee) >98% but requires rigorous control of reaction conditions, including low temperatures (-78°C) and anhydrous solvents.

Resolution of Racemic Mixtures

For racemic Boc-protected products generated via non-stereoselective routes, resolution techniques are essential to isolate the (R)-enantiomer.

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates enantiomers. A reported protocol achieved 99.5% ee for (R)-2-((tert-butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid using a hexane/isopropanol mobile phase.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine precursor selectively modifies the (S)-enantiomer, leaving the (R)-isomer unreacted. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate converts the (S)-amine to its acetylated form, enabling separation via extraction. This method achieves 85–90% ee but requires optimization of enzyme loading and reaction time.

Applications in Medicinal Chemistry

This compound serves as a building block for melanocortin-4 receptor antagonists, as demonstrated by Tucci et al.. Incorporating this residue into peptide chains enhances binding affinity due to the hydrophobic 3,4-dichlorophenyl moiety and stereochemical complementarity.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace the dichlorophenyl moiety with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that modifications to the dichlorophenyl moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Properties: The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate inflammatory cytokines and may serve as a lead compound for developing new anti-inflammatory drugs .

Neuroscience

Receptor Modulation: There is ongoing research into the compound's ability to act as a modulator of neurotransmitter receptors. Specifically, its structure allows it to interact with receptors involved in pain pathways, potentially leading to new analgesics .

Synthetic Chemistry

Building Block for Peptide Synthesis: The Boc-protected amino acid serves as a versatile building block in peptide synthesis. Its stability under various conditions makes it suitable for solid-phase peptide synthesis (SPPS), where precise control over peptide sequences is necessary .

Drug Development

Lead Compound Identification: As a scaffold, this compound has been used to develop analogs with improved pharmacokinetic properties. The modification of the Boc group or the dichlorophenyl substituent can lead to compounds with enhanced bioavailability and reduced side effects, making them more suitable for clinical applications .

Case Study 1: Anticancer Activity

In a study conducted by researchers at a prominent university, several derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid were synthesized and tested against human breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound, suggesting potential pathways for further drug development.

Case Study 2: Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administration of the compound led to a reduction in inflammatory markers and improved joint function, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The dichlorophenyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Dichlorophenyl vs. Hydroxyphenyl vs. Methoxypyridinyl

The substituent on the aromatic ring significantly alters physicochemical and biological properties:

- Lipophilicity : The 3,4-dichlorophenyl group increases logP compared to the hydroxyphenyl analog, enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : Chlorine’s electron-withdrawing nature may lower the pKa of the acetic acid moiety, favoring deprotonation (carboxylate form) at physiological pH.

- Biological Interactions : The methoxypyridinyl derivative () engages in π-π stacking and hydrogen bonding via its heterocyclic nitrogen, offering distinct target selectivity compared to halogenated analogs .

Stereochemical Considerations: R vs. S Enantiomers

Chirality critically impacts bioactivity. For example:

- The (R)-enantiomer of the target compound may exhibit preferential binding to chiral receptors or enzymes, as seen in other Boc-protected amino acids (e.g., ’s (S)-2-methoxypyridinyl analog). Enantiomeric purity is crucial in drug development to avoid off-target effects .

Backbone Variations: Acetic Acid vs. Pentanoic Acid

The carboxylic acid chain length modulates spatial and electronic interactions:

- Acetic Acid Derivatives (e.g., target compound): Compact structure favors interactions with shallow binding pockets.

Key Research Findings

- Hazard Profiles: The hydroxyphenyl analog () exhibits irritant properties (H315/H319/H335).

- Solubility Trade-offs : Dichlorophenyl derivatives sacrifice aqueous solubility for enhanced membrane penetration, whereas hydroxyphenyl analogs are more suited for hydrophilic environments .

- Chiral Resolution : Enantiomer-specific synthesis (e.g., (R)- vs. (S)-configurations) is critical for optimizing target engagement, as demonstrated in ’s catalogued compounds .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid, commonly referred to as Boc-DCA, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) group that protects the amino functionality, making it a useful intermediate in peptide synthesis.

- Molecular Formula : C₁₄H₁₇Cl₂NO₄

- CAS Number : 142121-95-7

Boc-DCA acts primarily as an inhibitor of specific cellular pathways. Its mechanism involves modulation of protein interactions and enzymatic activities related to various biological processes. Notably, it has been shown to interact with the hypoxia-inducible factor (HIF-1α) pathway, which plays a crucial role in cellular responses to low oxygen levels.

Biological Activity

- Anticancer Properties : Research indicates that Boc-DCA exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis and inhibits cell proliferation by disrupting metabolic pathways essential for cancer cell survival.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation.

- Neuroprotective Effects : Preliminary studies suggest that Boc-DCA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.

Research Findings

A comprehensive review of literature reveals significant findings regarding the biological activity of Boc-DCA:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotection | Protects neurons from oxidative stress |

Case Studies

- Anticancer Activity : A study conducted on breast cancer cell lines showed that Boc-DCA significantly reduced cell viability through apoptosis induction. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Model : In an experimental model of inflammation, treatment with Boc-DCA resulted in decreased levels of TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions.

- Neuroprotection in Animal Models : In vivo studies demonstrated that Boc-DCA administration improved cognitive function in models of Alzheimer's disease, attributed to its ability to reduce amyloid-beta accumulation and enhance synaptic plasticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.